5-Oxo-4,5-dihydropyrazine-2-carbaldehyde

Description

Significance of Pyrazine (B50134) and Dihydropyrazine (B8608421) Frameworks in Chemical Research

Pyrazine and its derivatives are of great importance in chemical research, particularly in the realm of medicinal chemistry. The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This structural motif is found in numerous natural products and synthetic compounds with a wide array of biological activities. uni.luresearchgate.netchiralen.com Pyrazine-containing molecules have been investigated for their potential as anticancer, anti-inflammatory, antibacterial, and antiviral agents. chiralen.comnih.gov For instance, Bortezomib, a pyrazine-containing compound, is an FDA-approved proteasome inhibitor for treating multiple myeloma, and Favipiravir is a pyrazine-based antiviral drug. uni.lu The chemical reactivity of the pyrazine ring allows for various transformations, making it a versatile building block in organic synthesis. researchgate.net

Dihydropyrazines, the reduced form of pyrazines, are also significant synthetic intermediates. mdpi.com Methods for their synthesis, such as the reaction of α-diketones with α-diamines, and their subsequent dehydrogenation to form pyrazines, are well-established. mdpi.com More recent research has explored transition-metal-free methods for the dearomatizing conversion of pyrazines to 1,4-dihydropyrazine (B12976148) derivatives, highlighting the ongoing interest in the reactivity and utility of this framework. researchgate.net

Contextual Overview of 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde in Organic Synthesis and Medicinal Chemistry

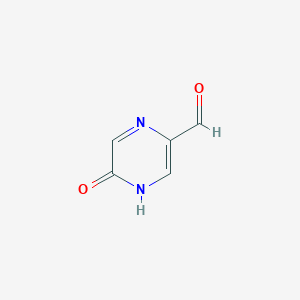

This compound is a specific derivative within the broader class of dihydropyrazines. Its chemical structure is characterized by a dihydropyrazine ring with a ketone (oxo) group at the 5-position and an aldehyde (carbaldehyde) group at the 2-position. The presence of these two reactive functional groups suggests that the molecule could be a valuable intermediate in organic synthesis, potentially leading to more complex heterocyclic systems through reactions such as condensations, cyclizations, and oxidations.

Despite this theoretical potential, a comprehensive search of the scientific literature and chemical databases indicates that there are no published research articles detailing the synthesis, reactivity, or application of this compound. The PubChem database entry for this compound confirms the absence of literature data. uni.lu This lack of information places the compound in the category of novel or underexplored chemical entities. While its basic chemical properties can be predicted, as shown in the table below, its practical utility in organic synthesis and medicinal chemistry remains to be experimentally determined.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C5H4N2O2 | PubChem |

| InChI | InChI=1S/C5H4N2O2/c8-3-4-1-7-5(9)2-6-4/h1-3H,(H,7,9) | PubChem |

| InChIKey | MLLJYHQEERKKLV-UHFFFAOYSA-N | PubChem |

| SMILES | C1=C(N=CC(=O)N1)C=O | PubChem |

This table is interactive. You can sort and filter the data.

Evolution of Research Perspectives on Oxo-dihydropyrazine Structures

Research into oxo-dihydropyrazine structures and their analogs has evolved, with a focus on their synthesis and potential biological activities. For example, methods have been developed for the synthesis of 6-oxo-1,4,5,6-tetrahydro-pyrazine-2-carboxylic acid methyl esters via multi-component reactions, demonstrating a pathway to related heterocyclic systems. researchgate.net The synthesis of other oxo-containing heterocycles, such as 5-oxo-hexahydroquinoline derivatives, has also been explored, with some of these compounds showing potential as multidrug resistance reversal agents. nih.gov

Furthermore, computational studies have been employed to understand the reactivity and properties of related structures, such as (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazole-3-carbaldehyde. asrjetsjournal.org These studies use methods like Density Functional Theory (DFT) to calculate geometric properties, reactivity descriptors, and spectroscopic data. asrjetsjournal.org Such computational approaches could, in the future, be applied to this compound to predict its behavior and guide experimental work.

However, it is crucial to reiterate that while research on related structures provides a context, there is currently no specific research trajectory or evolution of perspectives for this compound itself. The compound remains a theoretical entity within the vast landscape of heterocyclic chemistry, awaiting future investigation to uncover its potential.

Structure

3D Structure

Properties

IUPAC Name |

6-oxo-1H-pyrazine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2/c8-3-4-1-7-5(9)2-6-4/h1-3H,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLLJYHQEERKKLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=O)N1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50866-32-5 | |

| Record name | 5-oxo-4,5-dihydropyrazine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Oxo 4,5 Dihydropyrazine 2 Carbaldehyde and Analogues

De Novo Synthesis Approaches to the 4,5-Dihydropyrazin-2-one Core

De novo synthesis, the construction of complex molecules from basic acyclic building blocks, represents a fundamental approach to the 4,5-dihydropyrazin-2-one scaffold. beilstein-journals.org These methods typically involve the strategic condensation and cyclization of linear precursors to form the heterocyclic ring.

A prevalent strategy involves the reaction between α-aminoamides and 1,2-dicarbonyl compounds. For instance, the condensation of α-aminoamides with 1,2-diketone mono Schiff bases has been successfully employed to create the pyrazinone core. rsc.org Another established method is the cyclization of dipeptides that possess a C-terminal aldehyde, ketone, or carboxamide, which provides a versatile route to various substituted pyrazinones. rsc.org

Alternative acyclic precursors include α-amino ketones and α-haloacetyl halides. In a method developed by Tota and Elderfield, an α-amino ketone hydrochloride reacts with a 2-bromo- or 2-chloro-substituted acid halide. rsc.org The resulting ketoamide intermediate is then treated with ammonia (B1221849) to form a dihydropyrazine (B8608421), which subsequently undergoes air oxidation to yield the final 2(1H)-pyrazinone. rsc.org A related approach utilizes the reaction of 2-chloroketone oximes with α-amino acid esters to furnish 3,6-disubstituted 2(1H)-pyrazinones. rsc.org

The self-condensation of β-amino alcohols, followed by dehydrogenation, also serves as a de novo route. This process, often catalyzed by metal complexes, initially yields a 2,5-dihydropyrazine intermediate through the coupling of two β-amino alcohol molecules and the elimination of water. nih.gov Subsequent metal-catalyzed dehydrogenation aromatizes the ring to form a stable pyrazine (B50134), which can be a precursor to the target oxo-dihydropyrazine. nih.gov A plausible mechanism involves the initial dehydrogenation of the β-amino alcohol to an aldehyde intermediate, which then undergoes self-coupling and cyclization. nih.gov

Table 1: Selected De Novo Synthesis Methods for the Pyrazinone Core

| Precursor 1 | Precursor 2 | Key Steps | Product Type | Citation |

|---|---|---|---|---|

| α-Aminoamide | 1,2-Diketone Mono Schiff Base | Condensation, Cyclization | 2(1H)-Pyrazinone | rsc.org |

| α-Amino Ketone | α-Haloacetyl Halide | Condensation, Ammonolysis, Oxidation | 2(1H)-Pyrazinone | rsc.org |

| Dipeptide Aldehyde/Ketone | - | Intramolecular Cyclization | 2(1H)-Pyrazinone | rsc.org |

Transformation of Precursor Pyrazine Derivatives

Modifying an existing pyrazine or dihydropyrazine ring is a common and powerful strategy for synthesizing 5-oxo-4,5-dihydropyrazine-2-carbaldehyde and its analogues. A key class of precursors for this approach is pyrazine N-oxides. The oxidation of pyrazines to their corresponding N-oxides can be achieved using various oxidizing agents, such as trifluoroperacetic acid or OXONE®. researchgate.netpsu.edu These N-oxide intermediates exhibit altered reactivity compared to the parent pyrazine. scripps.eduwikipedia.org For example, the introduction of the N-oxide functionality suppresses reactions at the nitrogen atom and promotes electrophilic substitution at the C-2 and C-4 positions. wikipedia.org Furthermore, pyrazine N-oxides can undergo rearrangement or subsequent transformations to yield pyrazinone structures. psu.edunih.gov The oxidation of a dichloropyrazine with trifluoroperacetic acid can yield mono-N-oxides as intermediates, which can be further oxidized to the di-N-oxide. psu.edu

Another approach involves the chemical transformation of substituted dihydropyrazines. For example, 1,2-dihydropyrazines, which can be synthesized via the addition of Grignard reagents to N-acylpyrazinium salts, can be converted to substituted Δ⁵-2-oxopiperazines under acidic conditions. beilstein-journals.org While this yields an isomer of the dihydropyrazinone core, it demonstrates the principle of transforming reduced pyrazine systems into related oxo-heterocycles. beilstein-journals.org The synthesis of complex pyrazine-containing molecules like the antiviral drug Favipiravir often starts from a simple, commercially available precursor such as 2-aminopyrazine, which then undergoes a series of functional group manipulations and substitutions on the intact ring. nih.gov

Multi-Component Reaction Strategies Incorporating Related Aldehyde and Heterocyclic Units

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing parts of all starting materials, offer an efficient pathway to complex heterocyclic structures. mdpi.com While direct MCRs for this compound are not extensively documented, strategies used for analogous heterocycles can be adapted.

The Petasis reaction (or borono-Mannich reaction) is a three-component reaction involving an amine, a carbonyl compound (aldehyde), and a boronic acid. mdpi.com This reaction has been successfully used to synthesize pyrazine-based multi-target directed ligands (MTDLs), demonstrating its utility for functionalizing pyrazine scaffolds. beilstein-journals.org A hypothetical adaptation could involve the reaction of an aminopyrazinone, an aldehyde, and a boronic acid to introduce diverse substituents.

Other notable MCRs include the Hantzsch dihydropyridine (B1217469) synthesis, which combines an aldehyde, two equivalents of a β-keto ester, and ammonia to create 1,4-dihydropyridines, a structure related to dihydropyrazines. mdpi.comijcrt.org The Biginelli reaction is another classic MCR that produces 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea, showcasing a pathway to a similar six-membered heterocyclic core. researchgate.netresearchgate.net The Ugi and Passerini reactions are also powerful MCRs used to generate diverse molecular scaffolds, often involving aldehydes as one of the key components. mdpi.combeilstein-journals.org These established MCRs provide a conceptual framework for developing novel one-pot syntheses of functionalized dihydropyrazinone derivatives.

Regioselective and Stereoselective Synthesis Considerations

Controlling the position of substituents (regioselectivity) and their spatial orientation (stereoselectivity) is critical in modern organic synthesis.

Regioselectivity: The synthesis of specifically substituted pyrazinones often requires precise control over reaction sites. A key example is the regioselective addition of Grignard reagents to mono- and disubstituted N-acylpyrazinium salts, which affords specific di- and trisubstituted 1,2-dihydropyrazines. beilstein-journals.org The choice of reaction conditions can also dictate the outcome. For instance, in the N-alkylation of related fused heterocyclic systems, the molar ratio of the base (e.g., NaH) to the alkylating agent can selectively direct the substitution to different nitrogen atoms within the ring system. mdpi.comnih.gov Similarly, the synthesis of disubstituted N-methylpyrazoles from pyrrole-2,3-diones and methylhydrazine can be controlled to produce different regioisomers based on the presence or absence of an acid catalyst. nih.gov

Stereoselectivity: When chiral centers are present in the target molecule, controlling the stereochemistry becomes paramount. Asymmetric synthesis aims to produce a single enantiomer or diastereomer preferentially. youtube.com Although specific examples for this compound are scarce, methods applied to similar heterocycles highlight relevant strategies. These include the use of chiral catalysts or the temporary incorporation of a chiral auxiliary. chalmers.seresearchgate.net For example, asymmetric syntheses of 1,4-dihydropyridines have been achieved through the stereoselective Michael addition of an optically pure vinylogous amide to an α,β-unsaturated ketone. researchgate.net N-heterocyclic carbenes (NHCs) have also been used as organocatalysts in the kinetic resolution of racemic mixtures to furnish enantioenriched dihydropyranones with multiple contiguous stereocenters. chalmers.se These approaches demonstrate the potential for developing stereoselective syntheses of chiral dihydropyrazinone analogues. nih.gov

Functional Group Interconversions on the Carbaldehyde and Oxo-dihydropyrazine Moieties

Once the core heterocyclic structure is assembled, functional group interconversions (FGIs) can be used to install the desired carbaldehyde and modify the oxo-dihydropyrazine moiety.

Carbaldehyde Moiety: The aldehyde group can be introduced through various methods. A modern approach involves the direct α-C(sp³)–H heteroarylation of aliphatic aldehydes with pyrazinone precursors under electrochemical conditions, offering a sustainable route to aldehyde-functionalized pyrazinones. acs.org More traditional methods would involve the oxidation of a corresponding methyl group or primary alcohol on the pyrazinone ring. The carbaldehyde group itself is a versatile functional handle for further transformations. It can be oxidized to a carboxylic acid, reduced to a hydroxymethyl group, or undergo condensation reactions with amines or hydrazines to form imines or hydrazones, respectively, which can then be used in further cyclization reactions. thieme-connect.denih.gov

Oxo-dihydropyrazine Moiety: The pyrazinone ring itself is reactive and can be transformed. For example, 2(1H)-pyrazinones can be converted into the corresponding aromatic 2-halopyrazines by treatment with reagents like POBr₃ or POCl₃. rsc.org These pyrazines can then participate in cross-coupling reactions. rsc.org The pyrazinone ring, being an analogue of pyran-2-one, is susceptible to nucleophilic attack at the ring carbons, which can lead to ring-opening and rearrangement reactions, providing a pathway to entirely new heterocyclic or carbocyclic systems. clockss.org

Table 2: Compound Names Mentioned in Article

| Compound Name |

|---|

| This compound |

| 2(1H)-Pyrazinone |

| 2-Bromo-acid halide |

| 2-Chloro-acid halide |

| 2-Chloroketone oxime |

| 2-Chloropyrazine |

| 2-Halopyrazine |

| Δ⁵-2-Oxopiperazine |

| 3,4-Dihydropyrimidin-2(1H)-one |

| 1,4-Dihydropyridine |

| Pyrazine |

| Pyrazine-N-oxide |

| Dihydropyrazine |

| Favipiravir |

| N-acylpyrazinium salt |

| Pyrrole-2,3-dione |

Chemical Reactivity and Reaction Mechanisms of 5 Oxo 4,5 Dihydropyrazine 2 Carbaldehyde

Electrophilic and Nucleophilic Reactions at the Carbaldehyde Group

The carbaldehyde group, characterized by a carbonyl (C=O) function, is a prime site for nucleophilic attack due to the partial positive charge on the carbonyl carbon. Aldehydes are generally more reactive than ketones in nucleophilic addition reactions because they are less sterically hindered and the carbonyl carbon is more electrophilic. libretexts.org

Nucleophilic Addition: A variety of nucleophiles can add to the carbonyl carbon of 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde. These reactions typically proceed via a tetrahedral intermediate. Common nucleophilic addition reactions include the formation of hydrates, acetals, cyanohydrins, and the addition of organometallic reagents. For instance, reaction with alcohols in the presence of an acid catalyst would yield an acetal.

Electrophilic Reactions: While the carbonyl carbon is electrophilic, the oxygen atom possesses lone pairs of electrons and can act as a Lewis base, reacting with strong acids. Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, facilitating attack by weak nucleophiles.

Table 1: Predicted Nucleophilic Addition Reactions at the Carbaldehyde Group

| Nucleophile | Reagent(s) | Predicted Product |

| Water | H₂O | Hydrate (gem-diol) |

| Alcohol | ROH, H⁺ catalyst | Acetal |

| Cyanide | HCN, base catalyst | Cyanohydrin |

| Grignard Reagent | R-MgX, then H₃O⁺ | Secondary alcohol |

| Hydrazine (B178648) | H₂NNH₂ | Hydrazone |

| Primary Amine | R-NH₂, mild acid | Imine (Schiff base) libretexts.org |

Reactions Involving the Dihydropyrazinone Ring System

Oxidation: The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 5-Oxo-4,5-dihydropyrazine-2-carboxylic acid. A variety of oxidizing agents can achieve this transformation, including potassium permanganate, chromic acid, and milder reagents like Tollens' reagent or Oxone. organic-chemistry.org The dihydropyrazinone ring itself can be susceptible to oxidation under harsh conditions, potentially leading to ring opening or aromatization to a pyrazinone. The combination of a vanadium derivative and pyrazine-2-carboxylic acid has been shown to catalyze the oxidation of hydrocarbons, highlighting the potential catalytic activity of related structures. researchgate.net

Reduction: The carbaldehyde group can be selectively reduced to a primary alcohol, (5-Oxo-4,5-dihydropyrazin-2-yl)methanol, using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). Stronger reducing agents like lithium aluminum hydride (LiAlH₄) could potentially also reduce the amide-like carbonyl group within the pyrazinone ring. The Wolff-Kishner reduction, which converts aldehydes and ketones to alkanes using hydrazine and a strong base, is another possible reduction pathway for the carbaldehyde group. libretexts.orgmsu.edu

Table 2: Predicted Oxidation and Reduction Reactions

| Reaction Type | Reagent(s) | Predicted Product |

| Aldehyde Oxidation | KMnO₄ or Oxone | 5-Oxo-4,5-dihydropyrazine-2-carboxylic acid organic-chemistry.org |

| Aldehyde Reduction | NaBH₄ | (5-Oxo-4,5-dihydropyrazin-2-yl)methanol |

| Complete Reduction | Wolff-Kishner (H₂NNH₂, KOH) | 2-Methyl-4,5-dihydropyrazin-2(1H)-one libretexts.org |

The carbaldehyde group is highly susceptible to condensation reactions with primary amines and related compounds. libretexts.org For example, reaction with a primary amine in the presence of a mild acid catalyst would form an imine, also known as a Schiff base. researchgate.netyoutube.com These reactions proceed through the initial formation of a hemiaminal intermediate, followed by dehydration. Condensation reactions can also occur with compounds containing active methylene (B1212753) groups. The formation of pyrazinones themselves often involves condensation reactions, for instance, between α-dicarbonyls and amino acid amides. nih.gov

The dihydropyrazinone ring, containing an amide-like linkage, can undergo hydrolysis under acidic or basic conditions, leading to ring opening. This is analogous to the hydrolysis observed in related heterocyclic systems like dihydrouracil. nih.govnasa.gov The hydrolysis of dihydrouridine, a related structure, has been shown to be temperature and pH-dependent, with the ring being more labile at higher temperatures. nih.govnasa.gov The initial product of hydrolysis would be an amino acid derivative, which could undergo further reactions. The imine that can be formed from the carbaldehyde group is also susceptible to hydrolysis, reverting back to the aldehyde and the primary amine. libretexts.org

Cycloaddition Reactions and Pericyclic Processes

The dihydropyrazinone ring system contains a conjugated azadiene system, which can potentially participate in cycloaddition reactions. rsc.org Diels-Alder reactions, a type of [4+2] cycloaddition, are a possibility where the dihydropyrazinone could act as the diene component, reacting with a dienophile. libretexts.org The reactivity in such cycloadditions would be influenced by the electronic nature of the substituents on both the diene and the dienophile. Related dihydropyridine (B1217469) systems have been shown to undergo various cycloaddition reactions. nih.gov Furthermore, 1,3-dipolar cycloadditions are a common reaction type for forming five-membered rings. numberanalytics.com

Rearrangement Reactions and Tautomeric Equilibria

Rearrangement Reactions: Pyrazinone derivatives can undergo molecular rearrangements under certain conditions. For example, the reaction of tetrahydropyrazino[2,3-c]quinolin-5(6H)-ones with isocyanic acid leads to an unprecedented molecular rearrangement to form hydantoin (B18101) derivatives. mdpi.com While specific rearrangement reactions for this compound are not documented, the potential for such transformations exists, especially under acidic or basic conditions or upon heating.

Tautomeric Equilibria: this compound can exist in tautomeric forms. The most significant tautomerism would involve the amide-like portion of the dihydropyrazinone ring, which can exist in a lactam-lactim equilibrium. The lactam form (with the C=O group) is generally favored, but the lactim form (with a C=N and an -OH group) can be present in equilibrium. The position of this equilibrium can be influenced by the solvent and pH. chemrxiv.org The presence of the aldehyde group can also lead to keto-enol tautomerism, although this is generally less significant for aldehydes than for ketones.

Catalyst-Mediated Transformations and Reaction Kinetics

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups. Catalytic transformations can be directed towards the pyrazinone ring, the exocyclic aldehyde, or involve a combination of both. The primary modes of catalytic activation are expected to involve transition metal catalysis and organocatalysis, targeting different aspects of the molecule's structure.

Transition Metal-Catalyzed Reactions:

The pyrazine (B50134) nucleus is known to undergo a variety of transition metal-catalyzed cross-coupling reactions. rsc.orgutwente.nlresearchgate.net Should the dihydropyrazinone be aromatized to the corresponding pyrazinone or pyrazine, or if it possesses a suitable leaving group, it could participate in several C-C and C-heteroatom bond-forming reactions. These reactions are fundamental in medicinal chemistry for the synthesis of complex molecular architectures. nih.gov

A review of transition metal-catalyzed functionalization of pyrazines highlights several key reactions that could be applicable. rsc.orgutwente.nlresearchgate.net These include, but are not limited to, the Suzuki, Stille, Sonogashira, and Heck reactions, which are typically catalyzed by palladium complexes. rsc.orgutwente.nl Furthermore, manganese- and ruthenium-based catalysts have been employed in the synthesis of pyrazines through dehydrogenative coupling, suggesting their potential role in the reverse reaction or other transformations. nih.gov

Direct C-H activation is another powerful tool in modern organic synthesis. rsc.org For instance, palladium-catalyzed direct arylation of pyrazine N-oxides has been demonstrated, offering a pathway to introduce aryl groups onto the heterocyclic core. nih.gov

The following table summarizes representative transition metal-catalyzed reactions on pyrazine and related heterocyclic systems, which could be extrapolated to derivatives of this compound.

| Reaction Type | Catalyst/Reagents | Substrate Type | Product Type | Key Findings & Reaction Kinetics Information |

| Suzuki Coupling | Pd(PPh₃)₄ / Base | Halogenated Pyrazine | Aryl- or Alkyl-substituted Pyrazine | The reaction rate and yield are highly dependent on the nature of the substituents on the pyrazine ring and the boronic acid partner. Electron-withdrawing groups on the pyrazine can enhance reactivity. |

| Stille Coupling | Pd(PPh₃)₄ | Stannylated Pyrazine | Acyl- or Aryl-substituted Pyrazine | Homocoupling of the stannylated pyrazine can be a significant side reaction. The order of reagent addition can influence the product distribution and overall yield. |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI / Base | Halogenated Pyrazine | Alkynyl-substituted Pyrazine | This reaction is generally high-yielding for the synthesis of alkynylpyrazines, which are versatile intermediates for further transformations. |

| Heck Reaction | Pd(OAc)₂ / Ligand / Base | Halogenated Pyrazine | Alkenyl-substituted Pyrazine | The regioselectivity of the Heck reaction can be influenced by the electronic nature of the pyrazine ring and the substituents on the alkene. |

| Dehydrogenative Coupling | Manganese Pincer Complex / Base | β-Amino Alcohols | 2,5-Substituted Pyrazines | This method forms pyrazines from acyclic precursors, with reaction times typically around 24-48 hours at elevated temperatures (e.g., 150 °C). The reaction proceeds via an aldehyde intermediate and a dihydropyrazine (B8608421), which then aromatizes. nih.gov |

| C-H Arylation | Pd(OAc)₂ / AgOAc | Pyrazine N-oxide | Arylated Pyrazine | This reaction allows for the direct formation of C-C bonds without pre-functionalization of the pyrazine ring, though yields can be moderate. nih.gov |

Organocatalytic Transformations:

Organocatalysis offers a complementary approach to metal-catalyzed reactions, often providing high levels of stereocontrol. nih.govresearchgate.net The α,β-unsaturated system within the dihydropyrazinone ring of this compound is a prime target for organocatalytic Michael additions. Chiral amines or thiourea-based catalysts can activate nucleophiles to add to the β-position of the enone-like moiety. researchgate.netnih.gov

Furthermore, the aldehyde functionality can be activated by chiral secondary amines (e.g., proline derivatives) to form enamines or iminium ions, facilitating a range of asymmetric transformations. mdpi.com For instance, an electrochemical strategy for the direct α-C(sp³)–H heteroarylation of aliphatic aldehydes with pyrazinones has been reported, showcasing a modern approach to functionalizing the aldehyde group. acs.org

The table below outlines potential organocatalytic reactions applicable to the structural motifs found in this compound.

| Reaction Type | Organocatalyst | Reactive Site | Product Type | Key Findings & Reaction Kinetics Information |

| Michael Addition | Chiral Thiourea or Squaramide Catalysts | α,β-Unsaturated System in Pyrazinone Ring | β-Substituted Dihydropyrazinone | These reactions can proceed with high enantioselectivity. The reaction rate is influenced by the acidity of the catalyst and the nucleophilicity of the Michael donor. nih.gov |

| Aldol Reaction | Proline or its Derivatives | Carbaldehyde Group | β-Hydroxy Aldehyde or Ketone | The stereochemical outcome (syn/anti) is highly dependent on the catalyst structure and reaction conditions. |

| Iminium Catalysis | Chiral Secondary Amines (e.g., MacMillan catalysts) | α,β-Unsaturated System in Pyrazinone Ring | Asymmetric Addition Products | This strategy lowers the LUMO of the α,β-unsaturated system, facilitating attack by weak nucleophiles. |

| Enamine Catalysis | Chiral Secondary Amines | Carbaldehyde Group (α-position) | α-Functionalized Aldehyde | Allows for the enantioselective introduction of substituents at the α-position of the aldehyde. |

| Domino Michael/Acetalization | Diphenylprolinol Silyl Ether | Aldehyde and an external α,β-unsaturated nitrile | Dihydropyrans | Demonstrates the potential for cascade reactions initiated at the aldehyde functionality. researchgate.net |

Computational and Theoretical Studies on 5 Oxo 4,5 Dihydropyrazine 2 Carbaldehyde

Electronic Structure and Bonding Analysis using Quantum Chemical Methods

Quantum chemical methods are fundamental in elucidating the electronic properties of molecules like 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde. Density Functional Theory (DFT) is a commonly used approach to investigate the electronic structure and bonding of pyrazine (B50134) derivatives. researchgate.netrsc.org By calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the molecule's reactivity and electronic transitions. rsc.org

For instance, in studies of pyrazine Schiff base derivatives, the small energy gap between the HOMO and LUMO indicates the potential for charge-transfer interactions. rsc.org Natural Bond Orbital (NBO) analysis is another powerful tool that provides information on hyperconjugative interactions, bond strength, and intramolecular charge transfer, contributing to a deeper understanding of molecular stability. chemrxiv.org

Table 1: Representative Quantum Chemical Parameters for a Structurally Similar Pyrazine Derivative

| Parameter | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -2.1 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.2 D | Influences solubility and intermolecular interactions |

Note: The data in this table is illustrative and based on findings for structurally related pyrazine compounds, not this compound itself.

Conformational Analysis and Tautomerism Studies

The structure of this compound suggests the possibility of tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. libretexts.orgscienceinfo.com The specified compound is a lactam, and it can potentially exist in equilibrium with its lactim tautomer, 5-Hydroxypyrazine-2-carbaldehyde.

Computational methods can be employed to determine the relative stabilities of these tautomers. wuxiapptec.com Generally, the keto (lactam) form is more stable than the enol (lactim) form, but this can be influenced by factors such as solvent and substitution. libretexts.orgwuxiapptec.com Conformational analysis, often performed using DFT, can identify the most stable three-dimensional arrangement of the atoms in the molecule, which is crucial for understanding its interactions with biological targets. nih.gov

Table 2: Potential Tautomeric Forms of this compound

| Tautomer Name | Structural Feature | Predicted Relative Stability |

| This compound | Lactam (Keto form) | Generally more stable |

| 5-Hydroxypyrazine-2-carbaldehyde | Lactim (Enol form) | Generally less stable |

Reaction Pathway Elucidation via Density Functional Theory (DFT) Calculations

DFT calculations are instrumental in mapping the reaction pathways of chemical transformations involving pyrazine derivatives. researchgate.net These calculations can identify transition states and intermediates, providing a detailed mechanism for reactions such as cycloadditions or condensations. researchgate.net For example, a DFT study on the formation of bis-azomethines from pyrazine-2-carbaldehyde (B1279537) and hydrazine (B178648) revealed the crucial role of catalysts like water, methanol, or acetic acid in the elementary steps of the reaction. researchgate.net

By calculating the energy barriers for different potential pathways, researchers can predict the most likely reaction mechanism. researchgate.net This information is vital for optimizing reaction conditions and for designing new synthetic routes to pyrazine-based compounds.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein or a nucleic acid. nih.govresearchgate.net This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. mdpi.com

In the context of this compound, molecular docking simulations could be used to predict its binding affinity and mode of interaction with various biological targets. For instance, studies on other pyrazine derivatives have used molecular docking to investigate their potential as antibacterial agents by simulating their interaction with enzymes like DNA gyrase. nih.gov The results of such simulations can guide the synthesis of more potent and selective inhibitors. mdpi.com

Table 3: Illustrative Molecular Docking Results for a Pyrazine Derivative with a Bacterial Protein Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| Pyrazine Derivative A | -7.5 | Asp73, Gly77, Arg76 |

| Pyrazine Derivative B | -6.8 | Ser120, Ala121 |

Note: The data in this table is for illustrative purposes and based on findings for structurally related pyrazine compounds.

Prediction of Spectroscopic Signatures and Molecular Properties

Computational methods, particularly time-dependent DFT (TD-DFT), can be used to predict the spectroscopic properties of molecules, such as their infrared (IR), Raman, and UV-visible spectra. rsc.orgchemrxiv.org These predictions can aid in the interpretation of experimental spectra and in the structural characterization of newly synthesized compounds. ekb.eg

Furthermore, various molecular properties can be calculated, including polarizability, hyperpolarizability, and molecular electrostatic potential (MEP). rsc.org The MEP map is particularly useful as it visualizes the charge distribution within a molecule, highlighting regions that are prone to electrophilic or nucleophilic attack. chemrxiv.org These predicted properties are valuable for understanding the reactivity and intermolecular interactions of this compound.

Advanced Spectroscopic and Structural Characterization of 5 Oxo 4,5 Dihydropyrazine 2 Carbaldehyde Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde derivatives in solution. ipb.pt One-dimensional (¹H and ¹³C) and two-dimensional (e.g., HSQC, HMBC) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

In ¹H NMR spectra of these derivatives, the aldehyde proton (-CHO) is expected to appear as a distinct singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. The protons on the dihydropyrazine (B8608421) ring exhibit characteristic chemical shifts influenced by the electron-withdrawing effects of the adjacent carbonyl and imine functionalities. Protons on substituent groups attached to the pyrazinone core will have shifts dependent on their electronic and steric environment.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms. The carbonyl carbon of the aldehyde group typically resonates in the δ 185-195 ppm range, while the amide carbonyl carbon of the pyrazinone ring is found further upfield, around δ 160-170 ppm. jocpr.com The sp²-hybridized carbons of the pyrazinone ring appear in the aromatic/olefinic region (δ 120-160 ppm). jocpr.com Advanced techniques like the Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate and predict NMR chemical shifts, aiding in the correct assignment of complex spectra. nih.gov

| Position/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Aldehyde (-CHO) | 9.5 - 10.5 (s) | 185 - 195 | Sharp singlet, highly deshielded. |

| Ring C=O | - | 160 - 170 | Amide carbonyl. jocpr.com |

| Ring C2 | - | 145 - 155 | Carbon bearing the aldehyde group. |

| Ring C3 | 7.5 - 8.5 (s) | 130 - 140 | Chemical shift is sensitive to substituents. |

| Ring N-H | 11.0 - 13.0 (br s) | - | Broad signal, exchangeable with D₂O. |

| Ring C6 | - | 150 - 160 | Varies with substituent at this position. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of this compound derivatives. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS provides an exact mass that corresponds to a unique molecular formula, thereby validating the compound's identity. miamioh.edu

Tandem mass spectrometry (MS/MS) experiments are employed to study the fragmentation pathways of the protonated molecular ion [M+H]⁺. This analysis provides valuable structural information by revealing characteristic neutral losses and daughter ions. For this class of compounds, common fragmentation patterns include:

Loss of the formyl radical: A primary fragmentation pathway often involves the α-cleavage of the aldehyde group, resulting in the loss of a CHO radical (29 Da) and the formation of a stable pyrazinone cation [M-29]⁺. miamioh.edu

Ring Cleavage: The pyrazinone ring itself can undergo fragmentation. researchgate.net This can involve cleavage adjacent to the carbonyl group or fragmentation of the dihydropyrazine ring, leading to several smaller, characteristic ions.

Loss of Substituents: Fragmentation of side chains attached to the pyrazinone core provides information about the nature and location of these substituents.

The fragmentation patterns are often dependent on the specific substituents and their positions on the pyrazinone ring. researchgate.net

| Parent Ion | Fragment Ion | Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| [M+H]⁺ | [M+H - 29]⁺ | CHO (29 Da) | α-cleavage of the aldehyde group. miamioh.edu |

| [M+H]⁺ | [M+H - 28]⁺ | CO (28 Da) | Loss of carbon monoxide from the ring carbonyl. |

| [M+H]⁺ | [M+H - R]⁺ | R• (variable) | Loss of a substituent radical from the ring. |

| [M+H - 29]⁺ | Various | e.g., HCN, CO | Secondary fragmentation of the pyrazinone ring. researchgate.net |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a rapid and powerful method for identifying the functional groups present in this compound derivatives. psu.edu These two techniques are often complementary.

The IR spectrum is particularly useful for identifying polar functional groups. Key characteristic absorption bands include:

N-H Stretch: A broad band typically observed in the 3200-3400 cm⁻¹ region, characteristic of the amide N-H group.

C-H Stretches: The aldehyde C-H stretch usually appears as two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹. Aromatic/olefinic C-H stretches are found just above 3000 cm⁻¹. researchgate.net

Carbonyl (C=O) Stretches: This is a crucial region. The aldehyde carbonyl stretch is expected around 1700-1720 cm⁻¹, while the amide carbonyl of the pyrazinone ring typically absorbs at a lower frequency, around 1650-1680 cm⁻¹, due to resonance. jocpr.comorgchemres.org

C=N and C=C Stretches: These appear in the 1500-1650 cm⁻¹ region and are characteristic of the pyrazinone ring structure. researchgate.net

Raman spectroscopy is particularly sensitive to non-polar, symmetric vibrations and provides complementary information. The ring breathing modes of the pyrazine (B50134) ring, which involve a symmetric expansion and contraction of the entire ring, often give rise to strong and sharp signals in the Raman spectrum, typically in the 1000-1200 cm⁻¹ range. researchgate.net

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | 3200 - 3400 | Weak/Not Observed | Medium-Broad (IR) |

| Aldehyde C-H Stretch | ~2850, ~2750 | Variable | Weak (IR) |

| Aldehyde C=O Stretch | 1700 - 1720 | 1700 - 1720 | Strong (IR) |

| Amide C=O Stretch | 1650 - 1680 | 1650 - 1680 | Very Strong (IR) |

| C=N / C=C Ring Stretches | 1500 - 1650 | 1500 - 1650 | Medium-Strong |

| Ring Breathing Mode | Weak/Not Observed | 1000 - 1200 | Strong (Raman) researchgate.net |

X-ray Diffraction Analysis for Solid-State Structural Elucidation and Intermolecular Interactions

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the accurate determination of bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation. nih.gov For pyrazinone derivatives, X-ray analysis has been used to confirm the structure of reaction products unequivocally. nih.govrsc.org

Beyond the intramolecular details, X-ray diffraction is invaluable for analyzing the crystal packing and identifying key intermolecular interactions that stabilize the crystal lattice. For this compound derivatives, several types of non-covalent interactions are anticipated:

Hydrogen Bonding: The amide N-H group is a strong hydrogen bond donor, while the carbonyl oxygen atoms (both amide and aldehyde) are effective hydrogen bond acceptors. This typically leads to the formation of robust hydrogen-bonded networks, often as dimers or extended chains, which are a dominant feature in the crystal packing of related structures. researchgate.net

π-π Stacking: The planar, electron-deficient pyrazinone ring can engage in π-π stacking interactions with adjacent rings, further stabilizing the solid-state structure.

| Parameter | Typical Value | Significance |

|---|---|---|

| Amide C=O Bond Length | ~1.23 - 1.25 Å | Slightly longer than a typical ketone C=O due to resonance. |

| Amide C-N Bond Length | ~1.33 - 1.36 Å | Shorter than a C-N single bond, indicating partial double bond character. |

| N-H···O Hydrogen Bond Distance | ~1.8 - 2.2 Å (H···O) | Indicates strong intermolecular hydrogen bonding, often forming dimers. researchgate.net |

| π-π Stacking Distance | ~3.4 - 3.8 Å | Centroid-to-centroid distance between parallel pyrazinone rings. |

| Pyrazinone Ring Dihedral Angle | < 10° | The ring is typically near-planar. nih.gov |

Mechanistic Investigations of Biological Activities and Target Modulation by 5 Oxo 4,5 Dihydropyrazine 2 Carbaldehyde Analogues

Enzyme Inhibition and Activation Mechanisms

The pyrazine (B50134) scaffold is a versatile core for designing molecules that can modulate the activity of various enzymes. The following subsections detail the mechanisms of action for pyrazine analogues against specific enzyme families.

Analogues based on the pyrazine ring system have demonstrated significant potential as inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease. nih.gov

A series of pyrido[2,3-b]pyrazine (B189457) derivatives has been synthesized and evaluated for their inhibitory action against these enzymes. nih.govresearchgate.net Within this series, specific compounds displayed notable potency and selectivity. For instance, 3-(3'-nitrophenyl)pyrido[2,3-b]pyrazine emerged as a potent dual inhibitor, effectively targeting both AChE and BChE with IC50 values of 0.466 µM and 1.89 µM, respectively. researchgate.net In contrast, other analogues showed selectivity; 3-(3'-fluorophenyl)pyrido[2,3-b]pyrazine was a selective AChE inhibitor (IC50 = 0.899 µM), while 3-(3'-methylphenyl)pyrido[2,3-b]pyrazine selectively inhibited BChE (IC50 = 0.583 µM). researchgate.net

Another class of pyrazine analogues, 8-(piperazin-1-yl)imidazo[1,2-a]pyrazines, also exhibited moderate to potent AChE inhibitory activity. dntb.gov.ua The most potent compound in this series demonstrated an IC50 value of 0.55 µM against AChE. dntb.gov.ua

Molecular docking studies have provided insights into the binding modes of these pyrazine-based inhibitors. nih.govdntb.gov.ua Potent inhibitors are often capable of interacting with key residues in both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. dntb.gov.ua This dual binding is a characteristic of many effective Alzheimer's disease therapeutics. The interactions typically involve hydrogen bonds and hydrophobic interactions within the enzyme's active site gorge, leading to the inhibition of acetylcholine (B1216132) hydrolysis. nih.gov

Table 1: Cholinesterase Inhibition by Pyrazine Analogues

This table is interactive. You can sort and filter the data.

| Compound Class | Specific Analogue | Target Enzyme | IC50 (µM) | Inhibition Type |

| Pyrido[2,3-b]pyrazines | 3-(3'-nitrophenyl)pyrido[2,3-b]pyrazine | AChE & BChE | 0.466 (AChE), 1.89 (BChE) | Dual |

| Pyrido[2,3-b]pyrazines | 3-(3'-fluorophenyl)pyrido[2,3-b]pyrazine | AChE | 0.899 | Selective |

| Pyrido[2,3-b]pyrazines | 3-(3'-methylphenyl)pyrido[2,3-b]pyrazine | BChE | 0.583 | Selective |

| Imidazo[1,2-a]pyrazines | Compound 23l | AChE | 0.55 | Potent |

| Natural Product Hybrids | Compound 17 | AChE | 0.0026 | Potent |

| Natural Product Hybrids | Compound 16 | BChE | 0.0023 | Potent |

Data sourced from multiple studies on pyrazine derivatives. researchgate.netdntb.gov.uamdpi.com

Amidases are a class of hydrolase enzymes that catalyze the cleavage of amide bonds. nih.gov They are integral to various metabolic processes, including the breakdown of amino acid metabolites. For example, the human enzyme hNit2/ω-amidase hydrolyzes α-ketoglutaramate and α-ketosuccinamate, which are byproducts of glutamine and asparagine metabolism, into α-ketoglutarate and oxaloacetate, respectively. nih.gov The catalytic mechanism of amidases in the nitrilase superfamily relies on a conserved catalytic triad (B1167595) of Cysteine, Glutamate, and Lysine (Cys-Glu-Lys). nih.gov

While the pyrazine ring is a component of many biologically active molecules, there is a lack of specific research investigating the activity of amidases on substrates containing a 5-oxo-4,5-dihydropyrazine-2-carbaldehyde core or its close analogues. The recalcitrance of certain synthetic amide-containing polymers to hydrolysis by naturally occurring amidases highlights the specific substrate requirements of these enzymes. rsc.org However, some amidases exhibit novel substrate specificity. The amidase from Rhodococcus rhodochrous J1, for example, can catalyze the synthesis of hydrazides from amides and hydrazine (B178648), demonstrating a reversible reaction pathway that proceeds through an acyl-enzyme intermediate. nih.gov This suggests that the interaction of amide-containing compounds with amidases can be complex and is not limited to simple hydrolysis. Further research would be necessary to determine if dihydropyrazine (B8608421) carboxamide structures, which could be derived from this compound, can act as substrates or modulators of amidase activity.

Receptor Ligand Interactions and Antagonist Mechanisms

The structural features of pyrazine and its derivatives make them suitable scaffolds for interacting with various G-protein coupled receptors (GPCRs) and ligand-gated ion channels.

The Corticotropin-Releasing Factor 1 (CRF1) receptor is a critical mediator of the body's stress response, making it an attractive target for the development of treatments for anxiety and depression. While no direct studies link this compound analogues to CRF1 receptor antagonism, structurally related heterocyclic compounds, such as pyrazolo[4,3-d]pyrimidines and 2-arylpyrimidines, have been identified as potent CRF1 antagonists. The structural similarity between the pyrimidine (B1678525) and pyrazine rings suggests that a dihydropyrazinone core could serve as a viable scaffold for designing novel CRF1 antagonists. The key to antagonism in these related series often involves specific substitution patterns on the heterocyclic core and appended aryl rings that facilitate binding within the receptor's transmembrane domain.

The γ-aminobutyric acid type A (GABAA) receptor is the principal inhibitory neurotransmitter receptor in the central nervous system and the target for many drugs, including benzodiazepines. nih.govresearchgate.net Pyrazine-containing compounds have been shown to modulate GABAA receptor activity. For instance, the synthesis of azabicyclic pyrazine derivatives has yielded potent muscarinic agonists, and chloro-substitution on the pyrazine ring of one such analogue led to a derivative with functional selectivity at M1, M2, and M3 muscarinic receptor subtypes. rsc.org

More directly, pyrazolo[1,5-a]quinazoline derivatives have been investigated as modulators of the GABAA receptor. nih.gov Depending on the substitutions, these compounds can act as either partial agonists, enhancing the chloride current through the receptor channel, or as inverse partial agonists, reducing the current. nih.gov This demonstrates that the pyrazine-based scaffold can be finely tuned to achieve a spectrum of modulatory effects on GABAA receptors. Further illustrating the versatility of targeting this receptor, a photoswitchable antagonist named azogabazine was designed by replacing a benzyl (B1604629) phenyl ether in a known antagonist with an azobenzene (B91143) group, allowing for photochemical control of GABAA receptor antagonism. rsc.org

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Derivations

The biological activity of pyrazine analogues is highly dependent on their substitution patterns, giving rise to clear Structure-Activity Relationships (SAR) and Structure-Mechanism Relationships (SMR).

For cholinesterase inhibition, SAR studies of pyrido[2,3-b]pyrazines revealed that the nature and position of substituents on the phenyl ring attached to the pyrazine core are critical for both potency and selectivity. nih.gov For example, an electron-withdrawing nitro group at the 3'-position resulted in a dual AChE/BChE inhibitor, whereas a fluorine at the same position conferred AChE selectivity, and a methyl group led to BChE selectivity. nih.govresearchgate.net This indicates that electronic and steric factors govern the interaction with the active sites of the two related enzymes. For 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine inhibitors, molecular docking confirmed that the most potent compounds could span the active site, binding to both the CAS and PAS of AChE. dntb.gov.ua

In the context of GABAA receptor modulation, SMR is evident in the pyrazolo[1,5-a]quinazoline series. nih.gov Subtle structural modifications, such as the nature of the group at position 3 and the saturation of the quinazoline (B50416) ring system, determine whether a compound enhances or reduces the GABA-induced chloride flux. nih.gov This switch from agonistic to inverse agonistic activity based on small chemical changes provides a clear SMR, where the specific conformation and electronic properties of the ligand dictate the functional response of the receptor. Similarly, the introduction of a chlorine atom into an azabicyclic pyrazine muscarinic agonist transformed it into a partial agonist with functional selectivity for different receptor subtypes, highlighting how a single atomic substitution can dramatically alter the mechanism of receptor modulation. rsc.org

Protein Binding Studies and Pharmacokinetic Implications at the Molecular Level

The biological activity of this compound analogues is intrinsically linked to their ability to bind to specific protein targets. Understanding these interactions at a molecular level is crucial for rational drug design and for predicting their pharmacokinetic behavior.

Protein Binding Interactions

Nitrogen-containing heterocyclic compounds are known to engage in various types of non-covalent interactions with proteins, including hydrogen bonding and hydrophobic interactions. nih.govnih.gov The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, a common interaction observed in ligand-protein complexes. nih.gov

Studies on the binding of bioactive phenothiazine (B1677639) compounds, which also contain nitrogen heterocycles, to human serum albumin (HSA) have revealed that both hydrogen bonding and hydrophobic forces play a major role in the binding process. researchgate.net For these compounds, the binding constants (K) were in the order of 104 L M-1, indicating a strong interaction. researchgate.net The negative enthalpy change (ΔH°) and positive entropy change (ΔS°) observed in these studies are characteristic of such mixed interactions. researchgate.net

More specifically for pyrazine derivatives, molecular docking studies have provided insights into their binding modes. For instance, pyrazole (B372694) derivatives designed as CDK2 inhibitors were shown to adopt a binding mode similar to known inhibitors within the ATP-binding site of the enzyme. nih.gov Molecular dynamics simulations further confirmed the stability of these compounds within the catalytic domain of CDK2. nih.gov

Pharmacokinetic Implications

The interaction of these compounds with plasma proteins like HSA has significant pharmacokinetic implications. The binding of a drug to plasma proteins affects its distribution, metabolism, and excretion, and ultimately its therapeutic efficacy. A high degree of plasma protein binding can lead to a longer half-life in the body but may also reduce the concentration of the free, active drug available to interact with its therapeutic target.

The ability of pyrazinone-containing peptides to cross the blood-brain barrier and the epithelial membrane of the gastrointestinal tract has been noted. rsc.org The inclusion of the pyrazinone ring increases the lipophilicity of the molecule, which can enhance its interaction with cell membranes and improve its absorption and distribution. rsc.org Furthermore, this heterocyclic core can offer higher resistance to enzymatic degradation, potentially improving the metabolic stability of the compound. rsc.org

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analyses of some nitrogen-containing heterocyclic compounds have predicted favorable pharmacokinetic properties. nih.gov For instance, certain benzothiadiazole-imidazole scaffolds showed good predicted pharmacokinetic profiles. nih.gov

Table 2: Protein Binding and Pharmacokinetic Parameters of Related Heterocyclic Compounds

| Compound Class | Protein Target | Binding Constant (K) / IC50 | Key Interactions | Pharmacokinetic Implication |

| Phenothiazine derivatives | Human Serum Albumin (HSA) | K ≈ 4.46-5.18 x 104 L M-1 | Hydrogen bonding, Hydrophobic forces | High plasma protein binding |

| Pyrazole derivatives | Cyclin-Dependent Kinase 2 (CDK2) | IC50 = 0.96-3.82 µM | Not specified | Potential for targeted enzyme inhibition |

| Pyrazinone-containing peptides | Not specified | Not specified | Increased lipophilicity | Enhanced membrane permeability and metabolic stability |

| Benzothiadiazole-imidazole scaffold | Not specified | Not specified | Not specified | Favorable predicted ADMET properties |

Applications of 5 Oxo 4,5 Dihydropyrazine 2 Carbaldehyde in Advanced Organic Synthesis

Utilization as a Versatile Building Block for Complex Heterocyclic Scaffolds

The inherent reactivity of the aldehyde functional group, coupled with the dihydropyrazinone core, positions 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde as a hypothetical precursor for a variety of complex heterocyclic systems. Aldehydes are known to participate in a wide array of condensation and cycloaddition reactions. For instance, reactions with binucleophiles could potentially lead to the formation of fused heterocyclic systems.

Hypothetical Reaction Pathways:

| Reactant Type | Potential Heterocyclic Product |

| Amidines | Fused Pyrimidopyrazinones |

| Hydrazines | Fused Pyridazinopyrazinones |

| Guanidines | Fused Pyrimidopyrazinones |

| Active Methylene (B1212753) Compounds | Fused Pyridopyrazinones |

While these reactions are well-documented for other heterocyclic aldehydes, specific studies detailing these transformations with this compound have not been identified.

Strategic Intermediate in the Synthesis of Pharmaceutical Lead Compounds

The pyrazinone nucleus is a key structural motif in numerous biologically active compounds. Therefore, derivatives of this compound could serve as strategic intermediates in the synthesis of novel pharmaceutical lead compounds. The aldehyde functionality allows for various modifications, such as reductive amination to introduce diverse amine side chains, or oxidation to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols.

Potential Pharmaceutical Scaffolds Derivable from this compound:

| Modification of Aldehyde | Resulting Functional Group | Potential Therapeutic Area (Based on Pyrazinone Core) |

| Reductive Amination | Substituted Aminomethyl | Anticancer, Antiviral, CNS disorders |

| Oxidation followed by Amide Coupling | Carboxamide | Cardioprotective, Antidiabetic |

| Wittig Reaction | Substituted Alkene | Anti-inflammatory |

| Grignard Reaction | Secondary Alcohol | Various |

It is important to reiterate that while these synthetic strategies are standard in medicinal chemistry, their specific application starting from this compound is not documented in the available literature.

Precursor for Agrochemicals and Specialty Chemical Synthesis

The structural features of pyrazinone derivatives have also found application in the agrochemical sector. The nitrogen-containing heterocyclic core can impart desirable properties such as herbicidal, fungicidal, or insecticidal activity. The aldehyde group of this compound could be transformed into various toxophores or moieties that enhance the biological activity and selectivity of potential agrochemicals.

Furthermore, in the realm of specialty chemicals, this compound could theoretically be a precursor to dyes, pigments, or polymers, owing to the chromophoric nature of the pyrazinone system and the reactive aldehyde handle. However, no specific research has been found to substantiate these potential applications.

Development of Novel Ligands and Catalysts

Heterocyclic compounds are frequently employed as ligands in coordination chemistry and catalysis due to the presence of heteroatoms that can coordinate to metal centers. The nitrogen atoms of the pyrazinone ring and the oxygen of the carbonyl and aldehyde groups in this compound could potentially act as coordination sites. Modification of the aldehyde group, for instance, through the formation of Schiff bases with chiral amines, could lead to the synthesis of novel chiral ligands for asymmetric catalysis.

Potential Ligand Types from this compound:

| Reaction at Aldehyde | Ligand Type | Potential Catalytic Application |

| Schiff Base formation with a diamine | Tetradentate ligand | Oxidation, Reduction reactions |

| Reaction with a phosphine-containing amine | P,N-ligand | Cross-coupling reactions |

| Reduction to alcohol and etherification | Chiral ether ligand | Asymmetric synthesis |

Despite the theoretical potential, there is no available research demonstrating the synthesis or catalytic application of ligands derived from this compound.

Future Research Directions and Unexplored Avenues for 5 Oxo 4,5 Dihydropyrazine 2 Carbaldehyde

Discovery of Novel Synthetic Routes and Sustainable Methodologies

While classical syntheses for pyrazinones exist, future research should prioritize the development of novel and sustainable methods for the synthesis of 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde and its derivatives. nih.gov The focus should be on improving efficiency, reducing environmental impact, and allowing for greater structural diversification.

Key areas for investigation include:

Biocatalysis: The use of enzymes offers a green alternative to traditional chemical synthesis. kcl.ac.ukresearchgate.net Carboxylate reductases (CARs), for instance, can directly convert carboxylic acids to aldehydes under mild, aqueous conditions, potentially offering a route from a corresponding pyrazinone carboxylic acid precursor. nih.gov Additionally, lipase-catalyzed reactions could be explored for constructing the heterocyclic core in a chemo-enzymatic approach. nih.gov

Palladium-Catalyzed Cross-Coupling: Methodologies like the Suzuki, Stille, and Heck reactions, which have been successfully applied to functionalize dihalopyrazinones, could be adapted. researchgate.net A potential strategy involves the palladium-catalyzed formylation of a halogenated 5-oxo-4,5-dihydropyrazine precursor, providing a regioselective route to the target molecule. nih.gov

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times and improve yields. nih.gov Applying microwave irradiation to the cyclization and functionalization steps could lead to more efficient and scalable production protocols.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhancing safety and scalability. Developing a flow-based synthesis would be a significant step towards the industrial viability of producing this compound and its analogues.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Key Research Focus |

| Biocatalysis | High selectivity, mild conditions, reduced waste. nih.govnih.gov | Screening for suitable enzymes (e.g., carboxylate reductases), process optimization. |

| Palladium-Catalysis | High efficiency, broad substrate scope, regioselectivity. researchgate.netnih.gov | Development of formylation protocols for pyrazinone scaffolds. |

| Microwave-Assisted | Rapid reaction times, increased yields, energy efficiency. nih.gov | Optimization of cyclization and functionalization steps under microwave conditions. |

| Flow Chemistry | Scalability, safety, precise control, reproducibility. | Translation of optimized batch reactions into a continuous flow process. |

Investigation of Undiscovered Reactivity Patterns and Transformation Pathways

The unique arrangement of functional groups in this compound suggests a rich and largely unexplored reactivity profile. Future studies should aim to systematically map its chemical behavior.

Multicomponent Reactions (MCRs): The aldehyde functionality is an ideal handle for MCRs (e.g., Ugi or Passerini reactions). This would allow for the rapid generation of libraries of highly complex and diverse derivatives from simple starting materials, which is invaluable for drug discovery programs.

Cycloaddition Reactions: The electron-deficient double bond within the dihydropyrazine (B8608421) ring could potentially participate in Diels-Alder or other cycloaddition reactions, providing access to novel polycyclic heterocyclic systems.

Tandem/Cascade Reactions: Designing reactions where the aldehyde group undergoes an initial transformation that triggers a subsequent cyclization or rearrangement involving the pyrazinone ring could lead to the discovery of entirely new molecular scaffolds. nih.gov

Transformation of the Aldehyde: Beyond standard aldehyde chemistry, exploring transformations into less common functional groups (e.g., conversion to a nitrile followed by tetrazole formation) could yield derivatives with unique properties and biological activities.

Table 2: Unexplored Transformation Pathways

| Reaction Type | Reactive Site(s) | Potential Products | Research Goal |

| Multicomponent | Aldehyde group | Complex, drug-like molecules | Rapid library synthesis |

| Cycloaddition | C=C bond of pyrazinone ring | Fused polycyclic heterocycles | Access to novel scaffolds |

| Condensation | Aldehyde, N-H of amide | Fused bicyclic systems | Discovery of new ring systems |

| Oxidation/Reduction | Aldehyde, Dihydropyrazine ring | Carboxylic acids, alcohols, fully aromatic pyrazines | Functional group interconversion |

Advanced In Silico Approaches for Predictive Research and Rational Design

Computational chemistry provides powerful tools to accelerate research and guide experimental work. Applying these methods to this compound can predict its properties and interaction with biological targets.

Density Functional Theory (DFT) Calculations: DFT studies can elucidate the molecule's electronic structure, orbital energies (HOMO/LUMO), and molecular electrostatic potential. ekb.egresearchgate.netmostwiedzy.pleurjchem.comnih.gov This information is crucial for predicting its reactivity, stability, and the nature of its non-covalent interactions.

Molecular Docking and Virtual Screening: The structure can be docked into the active sites of known enzymes (e.g., kinases, proteases) to predict binding affinity and identify potential biological targets. nih.gov Virtual screening of compound libraries based on this scaffold can identify derivatives with enhanced activity.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule when bound to a biological target, providing insights into the stability of the complex and the key interactions over time. researchgate.netirbbarcelona.orgfrontiersin.org This is particularly useful for understanding how the molecule might induce conformational changes in a protein.

Pharmacophore Modeling and 3D-QSAR: If a biological activity is identified, pharmacophore models can be built to define the essential structural features required for that activity. nih.govresearchgate.netfrontiersin.orgnih.govmdpi.com Quantitative Structure-Activity Relationship (QSAR) studies can then be used to rationally design new derivatives with improved potency. researchgate.net

Table 3: In Silico Techniques and Their Applications

| Technique | Objective | Predicted Outcome |

| DFT Calculations | Predict electronic properties and reactivity. ekb.eg | Reaction mechanisms, spectral properties, sites for nucleophilic/electrophilic attack. |

| Molecular Docking | Identify potential biological targets. | Binding modes, affinity scores, key interacting residues. |

| MD Simulations | Analyze dynamic stability of ligand-protein complexes. nih.gov | Conformational changes, binding free energy, role of water molecules. |

| Pharmacophore/QSAR | Rational design of more potent analogues. frontiersin.org | Structure-activity relationships, prediction of activity for new compounds. |

Deeper Mechanistic Insights into Biological Interactions and Target Specificity

The pyrazinone core is a known "privileged scaffold" in medicinal chemistry, found in molecules with activities ranging from quorum sensing modulation to enzyme inhibition. nih.govacs.org The addition of an aldehyde group suggests specific and potentially potent biological roles.

Covalent Inhibition: Aldehydes can act as electrophilic "warheads," forming reversible covalent bonds (Schiff bases) with nucleophilic residues (e.g., lysine) in enzyme active sites. nih.gov This mechanism is a key area of interest for developing highly potent and selective inhibitors. Future research should screen the compound against enzymes where such a mechanism is plausible, such as cysteine proteases or certain dehydrogenases. nih.govresearchgate.net

Quorum Sensing (QS) Modulation: Many bacterial signaling molecules are small heterocycles. Pyrazinones, in particular, are involved in regulating virulence and biofilm formation in pathogens like Staphylococcus aureus. nih.gov The structure of this compound should be investigated for its ability to either mimic or antagonize bacterial autoinducers, making it a potential anti-virulence agent that is less likely to induce resistance. nih.govmdpi.comucc.ie

Kinase Inhibition: The pyrazinone scaffold is present in known kinase inhibitors. The hydrogen bonding capacity of the amide and the potential for the aldehyde to interact with the active site could be exploited. Screening against panels of kinases is a logical step to identify potential anti-cancer or anti-inflammatory applications.

Table 4: Potential Biological Targets and Rationale

| Target Class | Rationale for Investigation | Potential Mechanism |

| Cysteine/Serine Proteases | Aldehyde group can act as a covalent warhead. nih.gov | Reversible covalent bond formation with active site nucleophile. |

| Bacterial QS Receptors | Pyrazinone core is a known QS signal. nih.gov | Competitive binding at the autoinducer receptor site. |

| Protein Kinases | Pyrazinone is a known kinase-binding scaffold. nih.gov | ATP-competitive inhibition via hydrogen bonding in the hinge region. |

| Dehydrogenases | Aldehyde could interact with the NAD+/NADH cofactor binding site. | Covalent adduct formation or competitive inhibition. |

Potential Integration into Materials Science and Supramolecular Chemistry

The structural features of this compound make it an attractive building block for novel materials and supramolecular assemblies.

Bio-based Polymers: As a molecule derivable from amino acid precursors, it represents a potential bio-based monomer. maastrichtuniversity.nl The aldehyde group can be readily polymerized through reactions like polycondensation with diols or diamines to create novel polyesters or polyimines. These materials could possess interesting thermal or electronic properties and align with goals for sustainable materials. mdpi.commdpi.com

Supramolecular Gels: The planar structure and the presence of both hydrogen bond donors (N-H) and acceptors (C=O) make the molecule suitable for self-assembly into higher-order structures. In appropriate solvents, it could form supramolecular gels held together by a network of non-covalent interactions.

Functional Materials: The pyrazine (B50134) ring is electron-deficient and has been used in polymers for electronic applications, such as batteries. osti.gov Derivatives of this compound could be explored as components in organic semiconductors or as chemosensors, where binding of an analyte to the aldehyde group could trigger a change in fluorescence or color.

Host-Guest Chemistry: The pyrazinone ring could be incorporated into larger macrocyclic structures to create hosts capable of selectively binding guest molecules within a defined cavity, a core concept of supramolecular chemistry. acs.orggoogle.com

Table 5: Potential Applications in Materials Science

| Application Area | Relevant Molecular Feature(s) | Research Direction |

| Bio-based Polymers | Reactive aldehyde group, bio-based origin. maastrichtuniversity.nl | Synthesis and characterization of polyesters, polyamides, and polyimines. |

| Supramolecular Gels | N-H and C=O groups for hydrogen bonding. | Investigation of self-assembly in various solvents. |

| Organic Electronics | Electron-deficient pyrazine ring. osti.gov | Incorporation into conjugated polymers for sensor or battery applications. |

| Chemosensors | Aldehyde for covalent/non-covalent analyte binding. | Design of systems where analyte binding induces a detectable optical signal. |

Q & A

Q. What are the common synthetic routes for preparing 5-Oxo-4,5-dihydropyrazine-2-carbaldehyde?

The compound is typically synthesized via cyclocondensation or Vilsmeier–Haack reactions. For example:

- Cyclocondensation : Ethyl acetoacetate reacts with phenylhydrazine and DMF-DMA to form pyrazole intermediates, followed by hydrolysis to yield carboxylic acid derivatives . Adapting this method, substituting reagents like hydrazine hydrate (in dioxane) could facilitate pyrazine ring formation .

- Vilsmeier Reagent (DMF-POCl₃) : This reagent is effective for introducing aldehyde groups into heterocycles. Aparna et al. (2019) demonstrated its use in synthesizing 4,5-dihydroimidazole derivatives under controlled conditions (ice-bath, reflux) .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : Proton signals for the aldehyde group (δ 9.8–10.2 ppm) and dihydropyrazine protons (δ 3.5–4.5 ppm) confirm structure .

- X-ray Crystallography : Resolves regioselectivity in cyclization (e.g., distinguishing 1H-pyrazole vs. pyridazine isomers) .

- HPLC/MS : Validates purity and molecular weight (e.g., [M+H]+ at m/z 219.21 for C₁₀H₁₀N₄O₂) .

Q. How can purification challenges be addressed during synthesis?

- Recrystallization : Use methanol or dioxane to remove polar by-products .

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (70:30) isolates the aldehyde derivative from unreacted precursors .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in pyrazine ring formation?

Regioselectivity is sensitive to temperature and solvent:

Q. What strategies resolve contradictions in yield data across studies?

- Reagent Purity : Hydrazine hydrate purity impacts cyclization efficiency; use ≥98% grade .

- Catalyst Screening : Triethylamine enhances imine formation in Vilsmeier reactions, while NaHCO₃ may suppress oxidation of the aldehyde group .

- By-Product Analysis : LC-MS identifies common impurities like hydrazide derivatives (e.g., from incomplete cyclization) .

Q. How can computational methods aid in mechanistic studies?

Q. What are the stability considerations for long-term storage?

- Desiccants : Store under anhydrous CaCl₂ to prevent aldehyde oxidation .

- Inert Atmosphere : Argon gas minimizes degradation of the dihydropyrazine ring .

Q. How is this compound applied in drug discovery?

- Antimicrobial Scaffolds : Derivatives with thiazole or imidazole substituents show activity against Klebsiella pneumoniae and S. aureus via in vitro MIC assays .

- Peptidomimetics : The aldehyde group enables Schiff base formation for protease inhibitor design .

Methodological Tables

Q. Table 1. Optimization of Vilsmeier Reaction Conditions

| Variable | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Temperature | 0–5°C (ice-bath) | ↑ Regioselectivity | |

| Reflux Duration | 2–3 hours | ↑ Conversion | |

| Solvent | Dry DMF | ↑ Aldehyde Yield |

Q. Table 2. Common Impurities and Mitigation Strategies

| Impurity | Source | Mitigation |

|---|---|---|

| Hydrazide derivatives | Incomplete cyclization | Prolong reflux time |

| Oxidized aldehyde | Exposure to air | Argon storage |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.